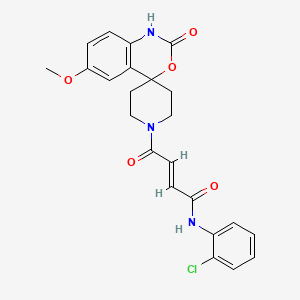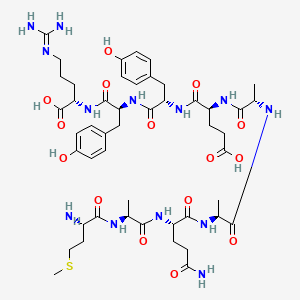
Maqaaeyyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maqaaeyyr: is an antioxidant peptide derived from the pancreatin hydrolysate of C-phycocyanin. It exhibits potent scavenging activities against DPPH and ABTS radicals and provides protection to zebrafish larvae against oxidative damage induced by hydrogen peroxide (H₂O₂) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Maqaaeyyr is isolated from the pancreatin hydrolysate of C-phycocyanin. The hydrolysis process involves the enzymatic breakdown of C-phycocyanin using pancreatin, which results in the formation of this compound .
Industrial Production Methods: : The industrial production of this compound involves large-scale enzymatic hydrolysis of C-phycocyanin, followed by purification processes to isolate the peptide. The hydrolysis is typically carried out under controlled conditions to ensure the optimal yield and activity of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions: : Maqaaeyyr primarily undergoes antioxidant reactions, where it scavenges free radicals such as DPPH and ABTS radicals .
Common Reagents and Conditions: : The common reagents used in these reactions include DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reactions are typically carried out under standard laboratory conditions .
Major Products Formed: : The major products formed from these reactions are the reduced forms of the radicals, indicating the antioxidant activity of this compound .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Maqaaeyyr is used as a model antioxidant peptide to study the mechanisms of radical scavenging and antioxidant activity .
Biology: : In biological research, this compound is used to study oxidative stress and its effects on living organisms. It has been shown to protect zebrafish larvae from oxidative damage induced by hydrogen peroxide .
Medicine: : In medical research, this compound is being investigated for its potential therapeutic applications in diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular diseases .
Industry: : In the industry, this compound is used as an antioxidant additive in various products to enhance their stability and shelf life .
Mécanisme D'action
Maqaaeyyr exerts its effects through its potent antioxidant activity. It scavenges free radicals such as DPPH and ABTS radicals, thereby preventing oxidative damage. The molecular targets of this compound include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the activation of the Nrf2 signaling pathway, which regulates the expression of antioxidant proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar antioxidant peptides include glutathione, superoxide dismutase (SOD), and catalase. These compounds also exhibit antioxidant activity and protect against oxidative damage .
Uniqueness: : Maqaaeyyr is unique in its origin, being derived from the pancreatin hydrolysate of C-phycocyanin. It also exhibits a high degree of specificity and potency in scavenging DPPH and ABTS radicals compared to other antioxidant peptides .
Propriétés
Formule moléculaire |
C48H71N13O15S |
|---|---|
Poids moléculaire |
1102.2 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H71N13O15S/c1-24(56-43(71)32(15-17-37(50)64)57-41(69)26(3)55-42(70)31(49)19-21-77-4)39(67)54-25(2)40(68)58-33(16-18-38(65)66)44(72)60-36(23-28-9-13-30(63)14-10-28)46(74)61-35(22-27-7-11-29(62)12-8-27)45(73)59-34(47(75)76)6-5-20-53-48(51)52/h7-14,24-26,31-36,62-63H,5-6,15-23,49H2,1-4H3,(H2,50,64)(H,54,67)(H,55,70)(H,56,71)(H,57,69)(H,58,68)(H,59,73)(H,60,72)(H,61,74)(H,65,66)(H,75,76)(H4,51,52,53)/t24-,25-,26-,31-,32-,33-,34-,35-,36-/m0/s1 |
Clé InChI |
MLESBMAJKXGVBA-SWJYFQHCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
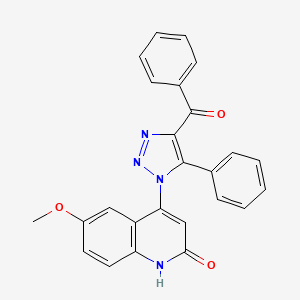
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
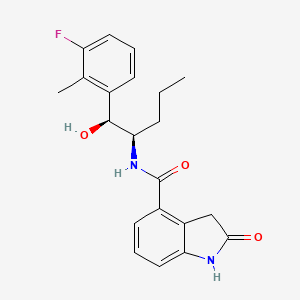
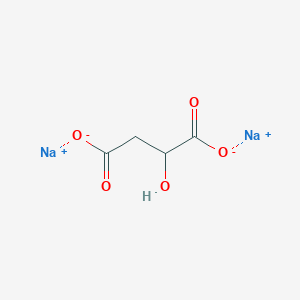
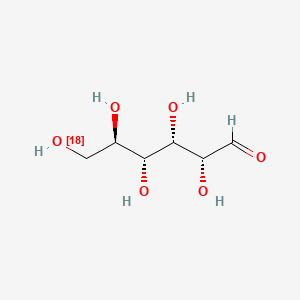
![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
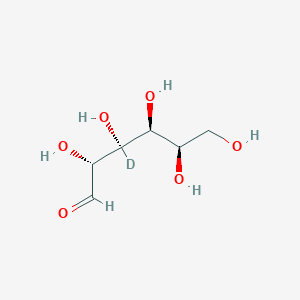
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
